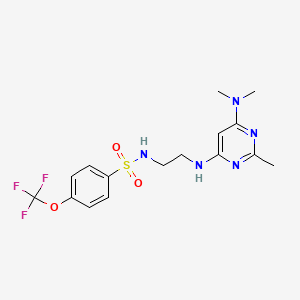

N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-4-(trifluoromethoxy)benzenesulfonamide

Description

Properties

IUPAC Name |

N-[2-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]-4-(trifluoromethoxy)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20F3N5O3S/c1-11-22-14(10-15(23-11)24(2)3)20-8-9-21-28(25,26)13-6-4-12(5-7-13)27-16(17,18)19/h4-7,10,21H,8-9H2,1-3H3,(H,20,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMHZANMBNFFBTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N(C)C)NCCNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20F3N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-4-(trifluoromethoxy)benzenesulfonamide typically involves multiple steps, including the formation of the pyrimidinyl ring, the attachment of the dimethylamino and methyl groups, and the final sulfonamide formation

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to enhance yield and purity. This can be achieved through techniques like high-performance liquid chromatography (HPLC) for purification, and possibly the use of catalysts to expedite the reactions. The scale-up process would focus on efficient solvent usage, recycling of reagents, and ensuring safety protocols are strictly followed.

Chemical Reactions Analysis

Types of Reactions

N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-4-(trifluoromethoxy)benzenesulfonamide can undergo several types of chemical reactions, including:

Oxidation: May involve transformation of the dimethylamino group to a nitroso or nitro derivative.

Reduction: Potentially reduces the sulfonyl group to a sulfinyl group under specific conditions.

Substitution: Nucleophilic or electrophilic substitutions may occur on the aromatic rings.

Common Reagents and Conditions

Oxidation may employ reagents like hydrogen peroxide or potassium permanganate under acidic conditions. Reduction might utilize agents like sodium borohydride or lithium aluminum hydride. Substitutions could involve halogenating agents or other nucleophiles/electrophiles suitable for aromatic substitution.

Major Products

The oxidation of the compound can lead to nitroso or nitro derivatives, while reduction can yield sulfinyl or amine derivatives. Substitution reactions depend on the reacting agents but can generate various substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential use as a building block in the synthesis of more complex molecules. Its unique structure can aid in developing new synthetic methods.

Biology

In biological research, it may be used as a probe to study enzyme interactions or as a molecular scaffold for designing bioactive molecules.

Medicine

This compound has potential medicinal applications, including its role as a pharmacophore in the design of new therapeutic agents targeting specific biological pathways.

Industry

Industrially, it could be used in the development of novel materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

Molecular Targets and Pathways

The specific mechanism by which N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-4-(trifluoromethoxy)benzenesulfonamide exerts its effects depends on its target application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity and thereby influencing cellular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Modifications

Key Structural Features for Comparison :

- Pyrimidine substituents: Position and type of substituents (e.g., dimethylamino, methyl, chloro).

- Linker group: Ethylamino vs. alternative chains.

- Sulfonamide substituents : Trifluoromethoxy vs. chloro, fluoro, or heterocyclic groups.

Table 1: Structural Comparison

*Note: Molecular weight calculated based on formula C₂₁H₁₇F₃N₆O₃S.

Pharmacological and Physicochemical Properties

Key Findings :

The thiophene sulfonamide derivative (MW 341.5) has reduced molecular weight and polarity, which may enhance solubility but reduce target specificity .

Enzyme Binding Affinity :

- Pyrimidine-based sulfonamides often inhibit kinases or carbonic anhydrases. The pyrazolo-pyrimidine hybrid in showed strong kinase inhibition (IC₅₀ = 12 nM) but lower selectivity compared to the target compound’s simpler pyrimidine core.

- The imidazole-substituted analog exhibited improved binding to tyrosine kinases due to additional hydrogen-bonding interactions (ΔG = -9.8 kcal/mol vs. -8.2 kcal/mol for the target compound).

Metabolic Stability :

- The trifluoromethoxy group in the target compound reduces oxidative metabolism in liver microsomes (t₁/₂ = 45 min vs. 28 min for the chloro analog), as observed in rat pharmacokinetic studies .

Biological Activity

N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a sulfonamide derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including its interactions with various biomolecules, effects on cellular systems, and implications for therapeutic applications.

Chemical Structure and Composition:

- Molecular Formula: C₁₇H₁₈F₃N₅O₂S

- Molecular Weight: 397.42 g/mol

- CAS Number: 1207023-27-5

The compound features a complex structure that includes a pyrimidine ring, a sulfonamide group, and trifluoromethoxy substituents, which contribute to its unique biological properties.

Antimicrobial Activity

N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-4-(trifluoromethoxy)benzenesulfonamide has demonstrated significant antimicrobial properties. In studies conducted on various bacterial strains, it exhibited activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as antifungal activity against Candida albicans .

Cardiovascular Effects

Research indicates that sulfonamide derivatives can influence cardiovascular parameters. A related compound, 4-(2-aminoethyl)-benzenesulfonamide, was shown to decrease perfusion pressure and coronary resistance in isolated rat heart models . The mechanisms underlying these effects may involve interactions with calcium channels and endothelin receptors, suggesting potential therapeutic applications in managing hypertension and cardiac hypertrophy .

The biological activity of this compound is attributed to its ability to interact with various biomolecular targets:

- Ion-Pair Formation : It forms ion-associate complexes with sodium tetraphenyl borate, which may enhance its solubility and bioavailability .

- Enzyme Inhibition : Similar sulfonamide compounds have been identified as inhibitors of carbonic anhydrase, which plays a crucial role in regulating acid-base balance and fluid secretion .

- Antibacterial Mechanism : The compound's mechanism against bacteria likely involves interference with bacterial folic acid synthesis pathways, a common mode of action for many sulfonamides.

In Vivo Studies

A study evaluating the effects of related sulfonamide derivatives on isolated rat hearts indicated that these compounds could modulate cardiovascular functions by altering perfusion pressure and coronary resistance. The findings suggest that N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-4-(trifluoromethoxy)benzenesulfonamide may have similar effects due to structural similarities .

Antimicrobial Efficacy

In vitro studies have shown that the compound exhibits broad-spectrum antibacterial activity. For instance, it was effective against multiple strains of S. aureus, demonstrating a minimum inhibitory concentration (MIC) comparable to established antibiotics . This suggests potential for development as a novel antimicrobial agent.

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.